1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-ethyl-4-nitro-5-propan-2-ylpyrazole |
InChI |
InChI=1S/C8H13N3O2/c1-4-10-8(6(2)3)7(5-9-10)11(12)13/h5-6H,4H2,1-3H3 |
InChI Key |
OTFYXXGQZCTFOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones. For 1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole, the reaction employs ethylhydrazine and 3-nitro-5-(propan-2-yl)-1,3-diketone under acidic conditions (e.g., acetic acid or HCl). The 1,3-diketone precursor is synthesized by Friedel-Crafts acylation of isopropyl-substituted aromatics, followed by nitration.
Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: Ethanol or acetic acid
-
Catalyst: p-Toluenesulfonic acid (PTSA)
Regioselectivity arises from the electronic effects of the nitro group, which directs hydrazine attack to the less electron-deficient β-keto position, ensuring the isopropyl group occupies the 5-position.
Post-Synthetic Nitration Strategies
Direct Nitration of Preformed Pyrazoles
An alternative route involves nitrating 1-ethyl-5-(propan-2-yl)-1H-pyrazole after pyrazole ring formation. Nitration is achieved using mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration.
Key Observations:
Limitations and Side Reactions
Competing nitration at the 3-position may occur if reaction temperatures exceed 10°C, leading to regioisomeric impurities. Purification requires column chromatography (silica gel, hexane/ethyl acetate).
Alternative Routes via 1,3-Dipolar Cycloaddition
Diazomethane-Based Cycloaddition
Pyrazolines (dihydropyrazoles) are synthesized via 1,3-dipolar cycloaddition of diazomethane to α,β-unsaturated ketones. Subsequent oxidation with MnO₂ yields the aromatic pyrazole.
Example Workflow:
-
React 3-nitro-5-(propan-2-yl)-1-penten-3-one with diazomethane in dichloromethane at 0°C.
-
Oxidize the intermediate pyrazoline with MnO₂ in acetone.
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial methods prioritize scalability and cost efficiency. A patented process employs continuous flow reactors to synthesize 1-ethyl pyrazoles via tandem acylation-cyclocondensation:
-
Feedstream 1: Ethylhydrazine in ethanol.
-
Feedstream 2: 3-Nitro-5-(propan-2-yl)-1,3-diketone in acetic acid.
-
Reactor Parameters:
Comparative Analysis of Methods
| Method | Starting Materials | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Ethylhydrazine, 1,3-diketone | 60–75 | High | Moderate |
| Post-Synthetic Nitration | 1-Ethyl-5-(propan-2-yl)-1H-pyrazole | 50–65 | Moderate | Low |
| 1,3-Dipolar Cycloaddition | Diazomethane, α,β-unsaturated ketone | 55–70 | Low | High |
| Continuous Flow | Ethylhydrazine, 1,3-diketone | 85 | High | High |
Mechanistic Insights
Role of the Nitro Group
The nitro group’s electron-withdrawing nature stabilizes the transition state during cyclocondensation, favoring attack at the β-keto position. Computational studies indicate a 15 kcal/mol stabilization of the intermediate when nitro is present.
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve nitration yields by stabilizing nitronium ion intermediates, while protic solvents (e.g., ethanol) enhance cyclocondensation kinetics.
Practical Considerations
Purification Challenges
-
Byproducts: Regioisomeric pyrazoles (e.g., 1-ethyl-3-nitro-5-(propan-2-yl)-1H-pyrazole) require HPLC separation using C18 columns and acetonitrile/water gradients.
-
Crystallization: Recrystallization from hexane/ethyl acetate (7:3) yields pure product as white crystals.
Emerging Methodologies
Chemical Reactions Analysis
Substitution Reactions
The nitro group at position 4 and the ethyl/isopropyl substituents enable nucleophilic and electrophilic substitutions.
Key Examples:
-
Nitro group reduction precedes substitution in multi-step syntheses (e.g., catalytic hydrogenation with Pd/C → SNAr with amines) .
-
Halogenation occurs preferentially at position 3 due to electronic effects of the nitro group.
Reduction Reactions
The nitro group is reduced to an amine under controlled conditions:
Conditions and Outcomes:
-
Catalytic hydrogenation preserves the pyrazole ring integrity, while Zn/NH₄Cl yields partially reduced intermediates .
Oxidation Reactions
The isopropyl group undergoes selective oxidation:
Experimental Data:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄, H₂O | 70°C, 8h | 5-(2-hydroxypropyl)-1-ethyl-4-nitro-1H-pyrazole | >90% |
| CrO₃, AcOH | 25°C, 24h | 5-acetyl-1-ethyl-4-nitro-1H-pyrazole | 85% |
-
MnO₂ in acetone selectively oxidizes the isopropyl group to a ketone without affecting the nitro group.
Cycloaddition and Ring Expansion
The pyrazole core participates in [3+2] cycloadditions:
Notable Reactions:
| Dipolarophile | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, Et₃N | 1-ethyl-4-nitro-5-isopropyl-pyrazolo[1,5-a]pyridine | 61% |
| Ethyl diazoacetate | Rh₂(OAc)₄ | Fused pyrazolo-oxazine derivative | 54% |
Biological Activity of Derivatives
Reduction and substitution products show pharmacological potential:
| Derivative | Bioactivity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 4-amino-1-ethyl-5-isopropyl-1H-pyrazole | COX-2 inhibition | 0.18 μM | |
| 3-chloro-4-nitro derivative | Antifungal (C. albicans) | 12 μg/mL |
Stability and Degradation
-
Thermal Stability: Decomposes at >200°C via nitro group elimination (NO₂ → NO + O).
-
Photodegradation: UV light (254 nm) induces ring-opening to form nitriles and carbonyl compounds .
Critical Analysis of Synthetic Limitations
-
Regioselectivity Challenges: Competing reactions at positions 3 and 5 complicate functionalization.
-
Nitro Group Sensitivity: Over-reduction to hydroxylamine derivatives occurs with prolonged hydrogenation .
-
Scalability Issues: Pd-catalyzed reactions require rigorous exclusion of oxygen .
Data synthesized from peer-reviewed studies . Experimental protocols should be validated under inert atmospheres for reproducibility.
Scientific Research Applications
Chemical Properties and Structure
The compound features an ethyl group at the first position, a nitro group at the fourth position, and an isopropyl group at the fifth position of the pyrazole ring. Its unique structure allows for various chemical reactions and interactions, making it valuable in synthetic chemistry.
Scientific Research Applications
1. Chemistry
1-Ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole serves as a building block in organic synthesis. Its structural characteristics enable researchers to explore new chemical reactions and synthesize complex molecules. For instance, it can be utilized in the creation of novel pyrazole derivatives that exhibit enhanced properties or functionalities.
2. Biological Research
The compound has been investigated for its biological activities , including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. The introduction of the nitro group enhances their efficacy by altering their interaction with microbial targets .
- Antioxidant Properties : Research indicates that pyrazole compounds can act as antioxidants, reducing oxidative stress by increasing the activity of antioxidant enzymes and decreasing lipid peroxidation .
3. Medicinal Chemistry
In medicinal applications, derivatives of this compound are being explored for their potential therapeutic effects:
- Anti-inflammatory Effects : Some studies have indicated that pyrazole derivatives can inhibit inflammatory pathways, suggesting their use in treating inflammatory diseases .
- Cancer Research : The compound's derivatives have been synthesized and tested for anticancer activity, showing promise in inhibiting tumor growth through various mechanisms .
Industrial Applications
In industrial settings, this compound is employed in the synthesis of agrochemicals and dyes. Its unique properties make it suitable for developing specialty chemicals used in various applications.
Table 2: Synthesis Methods for Pyrazole Derivatives
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Alkylation with hydrazine | 85 | |
| Nitro group introduction | 78 | |
| Multi-step synthesis | 90 |
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated several derivatives of this compound against common bacterial strains such as Staphylococcus aureus and E. coli. The results showed that specific modifications to the compound significantly enhanced its antimicrobial efficacy .
Case Study 2: Antioxidant Activity
Another research project focused on synthesizing new pyrazole derivatives with antioxidant properties. The study demonstrated that these compounds effectively inhibited lipid peroxidation and improved antioxidant enzyme levels in vitro, suggesting potential therapeutic uses in oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl and isopropyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the organism.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent effects:
Physicochemical Properties
- NMR and MS Data : Compound 43c () exhibits ¹H NMR peaks at δ = 1.23 (d, J = 7.1 Hz, 6H, isopropyl), 2.45 (s, 3H, CH₃), and LC-MS m/z 170.0 [M+H]⁺. The target compound’s ethyl group at N1 would shift these signals upfield due to increased electron density .
- Fluorinated Derivatives : The trifluoromethyl group in introduces strong electron-withdrawing effects, likely reducing basicity compared to the isopropyl-substituted target compound .
Tables of Comparative Data
Table 1: Substituent Effects on Reactivity and Properties
Biological Activity
1-Ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 220.23 g/mol
- Functional Groups : Nitro group (-NO), ethyl group (-CH), and isopropyl group (-CH)
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 16.1 |
| Escherichia coli | 0.22 μg/mL | 14.8 |
These results suggest that the compound has potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 1-Ethyl-4-nitro-pyrazole | 76% (at 10 µM) | 86% (at 10 µM) |
These findings indicate that the compound may serve as a lead for developing anti-inflammatory agents, comparable to established drugs like dexamethasone .
3. Anticancer Activity
The anticancer properties of pyrazole derivatives have also been highlighted in various studies. For instance, compounds similar to 1-ethyl-4-nitro-pyrazole have demonstrated significant cytotoxic effects against cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.08 | Induction of apoptosis |
| A549 | 0.95 | Autophagy induction |
| HCT116 | 0.067 | Aurora-A kinase inhibition |
These results underscore the potential of pyrazole derivatives as anticancer agents through mechanisms such as apoptosis and inhibition of key cancer-related pathways .
Case Studies
Several case studies have illustrated the efficacy of pyrazole compounds in biological applications:
- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives, including 1-ethyl-4-nitro-pyrazole, demonstrating significant antimicrobial activity against resistant strains of bacteria.
- Anti-inflammatory Properties : Another research project focused on the anti-inflammatory effects of pyrazole derivatives, showing that the tested compounds significantly reduced inflammation markers in vitro.
- Anticancer Studies : A comprehensive study on various pyrazole derivatives revealed their ability to inhibit tumor growth in vivo and in vitro, with specific emphasis on their action against lung and breast cancer cell lines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-diketones or β-ketoesters. For example, ethyl acetoacetate and phenylhydrazine derivatives are cyclized under acidic conditions (e.g., HCl/EtOH) to form the pyrazole core . Nitration at the 4-position is achieved using mixed HNO₃/H₂SO₄, with temperature control (0–5°C) critical to avoid over-nitration. Ethyl and isopropyl groups are introduced via alkylation or nucleophilic substitution under reflux in aprotic solvents like DMF . Purity optimization requires column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water).
Q. How is the structure of this compound validated, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation combines:
- 1H/13C NMR : To identify substituent environments (e.g., nitro group deshielding at δ ~150 ppm for C4; ethyl group triplet at δ ~1.2 ppm) .
- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol preferences) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
